molecular formula C5H9BrO2 B1295228 Isopropyl bromoacetate CAS No. 29921-57-1

Isopropyl bromoacetate

Cat. No.: B1295228
CAS No.: 29921-57-1
M. Wt: 181.03 g/mol
InChI Key: JCWLEWKPXYZHGQ-UHFFFAOYSA-N
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Description

Isopropyl bromoacetate is an organic compound with the molecular formula C5H9BrO2. It is a clear, colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both an ester and a bromine atom, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl bromoacetate can be synthesized through the reaction of bromoacetyl bromide with isopropyl alcohol. The reaction typically occurs in the presence of a base such as pyridine and a solvent like dichloromethane. The reaction conditions are generally mild, with the temperature maintained at around 0°C for about 30 minutes .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Isopropyl bromoacetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles, such as amines, alcohols, and thiols.

    Esterification: The ester group can participate in esterification reactions to form different esters.

    Hydrolysis: this compound can be hydrolyzed to produce bromoacetic acid and isopropyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used, and the reaction is conducted under reflux conditions.

    Hydrolysis: Acidic or basic conditions can be used, with water as the solvent.

Major Products

    Nucleophilic Substitution: Produces substituted acetates.

    Esterification: Forms various esters.

    Hydrolysis: Yields bromoacetic acid and isopropyl alcohol.

Scientific Research Applications

Isopropyl bromoacetate is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of isopropyl bromoacetate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The ester group can also undergo hydrolysis, releasing bromoacetic acid and isopropyl alcohol. These reactions are facilitated by the molecular structure, which allows for easy access to the reactive sites.

Comparison with Similar Compounds

Isopropyl bromoacetate can be compared with other similar compounds such as:

    Ethyl bromoacetate: Similar in structure but with an ethyl group instead of an isopropyl group. It is also used in organic synthesis and has similar reactivity.

    Methyl bromoacetate: Contains a methyl group and is used in similar applications but may have different reactivity due to the smaller alkyl group.

    Tert-butyl bromoacetate: Has a tert-butyl group, which can provide steric hindrance and affect the reactivity.

The uniqueness of this compound lies in its balance between reactivity and stability, making it a versatile reagent in various chemical reactions.

Biological Activity

Isopropyl bromoacetate (CAS Number: 29921-57-1) is an organic compound that has garnered attention for its biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is classified as a hazardous substance, known to cause severe skin burns and eye damage upon contact. The compound is characterized by its ability to undergo several chemical reactions, including nucleophilic substitution, esterification, and hydrolysis. These reactions are critical for its application in organic synthesis and medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research has shown that derivatives of bromoacetate compounds exhibit a range of activities, including:

  • Anticancer Activity : Compounds similar to this compound have been studied for their potential anticancer properties. For instance, modifications of bromoacetate derivatives have demonstrated significant anti-glioblastoma activity in vitro . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Antibacterial and Antiviral Properties : Some studies suggest that derivatives can exhibit antibacterial and antiviral activities. For example, certain isoquinoline alkaloids derived from similar structures have shown promising results against various pathogens .

Case Studies

  • Anticancer Activity :
    • A study investigated the anticancer effects of structurally modified bromoacetates, including this compound. The results indicated that these compounds could inhibit cell viability in glioblastoma cell lines at concentrations as low as 50 µM . The mechanism was linked to alterations in mitochondrial respiration and membrane fluidity.
  • Antiviral Activity :
    • Research on related compounds revealed significant inhibitory effects against dengue virus serotype 2 (DENV2). Iso-propyl substituted derivatives exhibited half-maximal inhibitory concentrations (IC50) as low as 3.03 µM, indicating a strong potential for antiviral applications .

Data Table: Biological Activity Overview

Biological ActivityCompound TypeIC50 Value (µM)Mechanism of Action
AnticancerThis compound50Inhibition of cell proliferation
AntiviralIso-propyl derivatives3.03Reduction in intracellular viral production
AntibacterialRelated alkaloidsVariesDisruption of bacterial cell wall integrity

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives to enhance their biological activity. For instance, modifications to the ester group have been shown to significantly impact their lipophilicity and binding affinity to biological targets . Computational studies using density functional theory (DFT) have provided insights into the thermokinetics of these compounds, further elucidating their potential pathways in biological systems .

Properties

IUPAC Name

propan-2-yl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWLEWKPXYZHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067529
Record name Isopropyl bromoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29921-57-1
Record name Isopropyl bromoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29921-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-bromo-, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029921571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-bromo-, 1-methylethyl ester
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Record name Isopropyl bromoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl bromoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Isopropyl bromoacetate in the synthesis of diethyl diisopropyl carboxylate, and what makes it suitable for this application?

A1: this compound acts as an alkylating agent in the synthesis of diethyl diisopropyl carboxylate. [] The research paper describes a one-step reaction where it reacts with diethyl malonate in the presence of a strong base and a catalyst. The bromine atom in this compound is a good leaving group, facilitating nucleophilic substitution by the diethyl malonate anion. This reaction leads to the formation of the desired diethyl diisopropyl carboxylate.

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